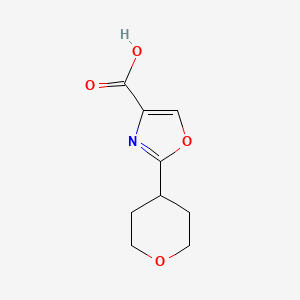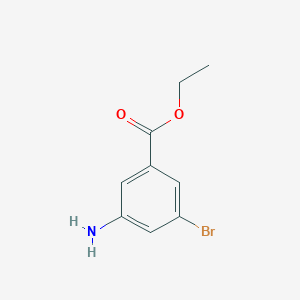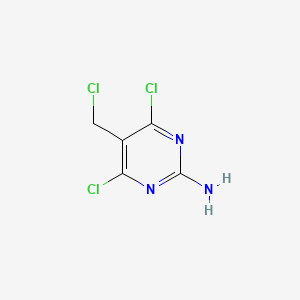
4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Übersicht
Beschreibung
4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, also known as 4,6-DCMP, is a synthetic pyrimidine derivative with potential applications in scientific research. It is a white crystalline solid, soluble in water, and is commonly used in laboratory experiments. 4,6-DCMP is a versatile compound that can be used as a starting material for the synthesis of other compounds and as a reagent in organic reactions. It is also used as a building block in the production of pharmaceuticals and other active compounds.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities of Pyrimidines
- Application Summary: Pyrimidines, including 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Pyrimidine Derivatives
- Application Summary: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound similar to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, is used in the synthesis of pyrimidine derivatives .
- Methods of Application: Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .
- Results or Outcomes: The study provided insights into the best conditions for the synthesis of pyrimidine derivatives .
Inhibition of Nitric Oxide Production
- Application Summary: 2-amino-4,6-dichloropyrimidines, similar to the compound , have been found to inhibit immune-activated nitric oxide production .
- Methods of Application: The compounds were tested in mouse peritoneal cells using an in vitro nitric oxide (NO) assay .
- Results or Outcomes: The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM, higher activity than the most potent reference compound .
Synthesis of Trifluoromethylpyridines
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)-pyridine, a compound related to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: The study provided insights into the best conditions for the synthesis of trifluoromethylpyridines .
Preparation of Advanced Fused Energetic Materials
- Application Summary: A compound similar to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, 4,6-dichloro-5-nitro-pyrimidine, has been used in the preparation of advanced fused energetic materials .
- Methods of Application: The compound was obtained through a one-step reaction .
- Results or Outcomes: The study provided insights into the synthesis of [5,6,5]-tricyclic bistetrazole-fused energetic materials .
Inhibition of Viral Replication
- Application Summary: 2-amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups .
- Methods of Application: The compound was tested in vitro for its antiviral properties .
- Results or Outcomes: It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Synthesis of Crop-Protection Products
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)-pyridine, a compound related to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: The study provided insights into the best conditions for the synthesis of trifluoromethylpyridines .
Eigenschaften
IUPAC Name |
4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKQTWFNYVYTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735171 | |
| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |
CAS RN |
850554-82-4 | |
| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
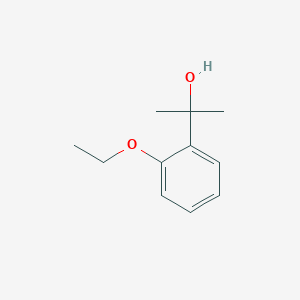
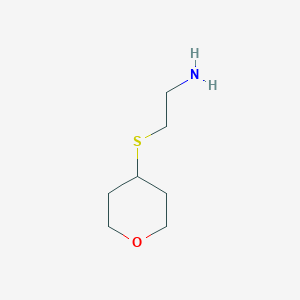

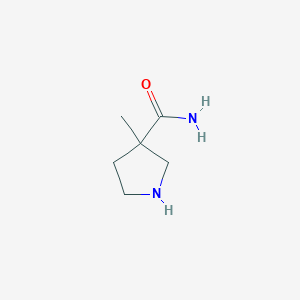
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
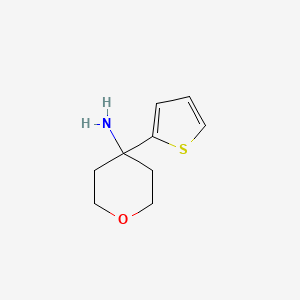
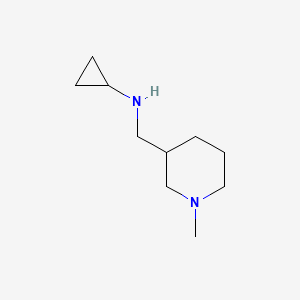
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)

